N-(3-ethoxy-2-phenoxycyclobutyl)-5-methyloxolane-3-carboxamide
Description
N-(3-ethoxy-2-phenoxycyclobutyl)-5-methyloxolane-3-carboxamide: is a synthetic organic compound with a complex structure It features a cyclobutyl ring substituted with ethoxy and phenoxy groups, and an oxolane ring with a carboxamide group
Properties
IUPAC Name |
N-(3-ethoxy-2-phenoxycyclobutyl)-5-methyloxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-3-21-16-10-15(17(16)23-14-7-5-4-6-8-14)19-18(20)13-9-12(2)22-11-13/h4-8,12-13,15-17H,3,9-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJAKMMVIHVMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1OC2=CC=CC=C2)NC(=O)C3CC(OC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-2-phenoxycyclobutyl)-5-methyloxolane-3-carboxamide typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving ethylene and a suitable diene.
Introduction of Ethoxy and Phenoxy Groups: The ethoxy and phenoxy groups are introduced via nucleophilic substitution reactions using ethoxide and phenoxide ions, respectively.
Formation of the Oxolane Ring: The oxolane ring is formed through an intramolecular cyclization reaction.
Attachment of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxy-2-phenoxycyclobutyl)-5-methyloxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide or phenoxide in ethanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Research: It may be used as a tool compound to study biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(3-ethoxy-2-phenoxycyclobutyl)-5-methyloxolane-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethoxy-2-phenoxycyclobutyl)-5-methyloxolane-3-carboxamide: can be compared with other cyclobutyl and oxolane derivatives, such as:
Uniqueness
- Structural Complexity : The combination of cyclobutyl and oxolane rings with ethoxy, phenoxy, and carboxamide groups makes this compound unique.
- Potential Applications : Its potential applications in various fields, including medicinal chemistry and materials science, highlight its uniqueness compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
